molecular formula C8H9NO B135650 2-Methyl-5-(oxiran-2-yl)pyridine CAS No. 145908-63-0

2-Methyl-5-(oxiran-2-yl)pyridine

Cat. No. B135650
M. Wt: 135.16 g/mol
InChI Key: JFDYZYNGKZDEOC-UHFFFAOYSA-N
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Description

“2-Methyl-5-(oxiran-2-yl)pyridine” is a chemical compound with the CAS Number: 145908-63-0 . It has a molecular weight of 135.17 . The IUPAC name for this compound is 2-methyl-5-(2-oxiranyl)pyridine . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-5-(oxiran-2-yl)pyridine” were not found, a related compound, 2-methyl-5-ethylpyridine, has been synthesized from the cyclic acetaldehyde ammonia trimer (AAT) in a semi-batch reactor . The reaction was promoted by ammonium acetate .


Molecular Structure Analysis

The InChI code for “2-Methyl-5-(oxiran-2-yl)pyridine” is 1S/C8H9NO/c1-6-2-3-7 (4-9-6)8-5-10-8/h2-4,8H,5H2,1H3 .


Physical And Chemical Properties Analysis

“2-Methyl-5-(oxiran-2-yl)pyridine” is a liquid at room temperature . It has a molecular weight of 135.17 . The storage temperature for this compound is -10 degrees Celsius .

Scientific Research Applications

Chromophore Behavior and Proton Transfer

Studies on pyridine derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have shown that these compounds exhibit unique photoinduced behaviors, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These behaviors are manifested by dual luminescence and irreversible kinetic coupling, highlighting their potential in photophysics and photochemistry research (Vetokhina et al., 2012).

Luminescent Heterocyclic Compounds

Pyridylthiazoles, which are structurally related to pyridine derivatives, have been studied for their absorption, fluorescence, and excitation spectra at various pH values. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them promising candidates for metal sensing and laser dye applications (Grummt et al., 2007).

Coordination Chemistry and Biological Sensing

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been explored for over 15 years. These compounds have shown significant potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, highlighting their versatility compared to more traditional terpyridines (Halcrow, 2005).

Catalytic Methylation of Pyridines

Research into the catalytic methylation of pyridines has developed a method that directly introduces a methyl group onto the aromatic ring, using feedstock chemicals like methanol and formaldehyde. This method leverages the reactivity between aromatic and non-aromatic compounds, opening new avenues for synthesizing methylated pyridine derivatives, which could be analogous to "2-Methyl-5-(oxiran-2-yl)pyridine" in terms of their methylation patterns and applications in organic synthesis (Grozavu et al., 2020).

Safety And Hazards

“2-Methyl-5-(oxiran-2-yl)pyridine” is classified as a dangerous compound. The hazard statements associated with it are H227, H302, H311, H315, H319, H336, H341, H350, H361, H373, H401 . The precautionary statements are P201, P202, P210, P260, P261, P264, P270, P271, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P330, P332+P313, P337+P313, P361, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-methyl-5-(oxiran-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-3-7(4-9-6)8-5-10-8/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDYZYNGKZDEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(oxiran-2-yl)pyridine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared by following general procedure 3. DMSO (4mL) was added to NaH 60% dispersion in oil (0.314 g, 7.8 mmol, 1.3 equiv.) and heated to 65° C. for 1 h. THF (10mL) was added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture was cooled to 0° C. Trimethylsulfonium iodide (1.2 g, 5.9 mmol, 1 equiv.) was added and stirred for 10 min. and then a solution of 6-methylnicotinaldehyde (0.720 g, 5.9 mmol, 1 equiv.) in THF was added dropwise. After complete addition, the reaction mixture was stirred at RT for 2 h, the product was detected by LCMS. The reaction mixture was poured into ice water and the product was extracted in diethyl ether (4×50 mL), dried over Na2SO4 and concentrated at 25° C. to get the crude product 2-methyl-5-(oxiran-2-yl)pyridine (1.1 g crude).
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4 mL
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Synthesis routes and methods III

Procedure details

DMSO (4 mL) was added to NaH 60% dispersion in oil (0.314 g, 7.8 mmol, 1.3 eq.) and heated it to 65° C. for 1 h. THF (10 mL) was added at the same temperature and heated for another min. After 10 min, reaction mixture was cooled to 0° C. Trimethylsulfonium iodide (1.2 g, 5.9 mmol, 1 eq.) was added and stirred for 10 min and solution of 6-methylnicotinaldehyde (0.720 g, 5.9 mmol, 1 eqv) in THF was added dropwise. After complete of addition, reaction mixture was stirred at RT for 2 h. Product was detected by LCMS. Reaction mixture was poured in ice water. Product was extracted in diethyl ether (4×50 mL), dried over sodium sulfate and concentrated under vacuum at 25° C. to get product 2-methyl-5-(oxiran-2-yl)pyridine (1.1 g).
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4 mL
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